1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’~4~-[(3-METHYL-2-THIENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound contains multiple functional groups, including an oxadiazole ring, a triazole ring, and a thienyl group, which contribute to its diverse reactivity and potential utility.
Preparation Methods
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’~4~-[(3-METHYL-2-THIENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-amino-1,2,5-oxadiazole with appropriate reagents to introduce the triazole and thienyl groups. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’~4~-[(3-METHYL-2-THIENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thienyl groups, using reagents like alkyl halides.
Condensation: It can participate in condensation reactions to form larger heterocyclic systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’~4~-[(3-METHYL-2-THIENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’~4~-[(3-METHYL-2-THIENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-METHYL-N’~4~-[(3-METHYL-2-THIENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
3-Amino-4-azido-1,2,5-oxadiazole: This compound is also a member of the oxadiazole family and has similar reactivity.
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares structural similarities and is used in similar applications.
N-Trinitroethylamino derivatives: These compounds are based on similar heterocyclic systems and have comparable properties.
Properties
Molecular Formula |
C12H12N8O2S |
---|---|
Molecular Weight |
332.34 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C12H12N8O2S/c1-6-3-4-23-8(6)5-14-16-12(21)9-7(2)20(19-15-9)11-10(13)17-22-18-11/h3-5H,1-2H3,(H2,13,17)(H,16,21)/b14-5+ |
InChI Key |
RLYROKFLGKYQHI-LHHJGKSTSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C |
Origin of Product |
United States |
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